5,6-Dimethyl Substitution Confers >15-Fold Superior PPARδ Agonist Activity Relative to 4-Methyl Analog
In a systematic structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives, the 5,6-dimethyl substituted analog (designated compound 5g) demonstrated potent human PPARδ agonist activity with an EC50 of 4.1 nM [1]. In contrast, the 4-methyl substituted analog (compound 2b) exhibited an EC50 of 63 nM under identical assay conditions [2]. This represents a >15-fold improvement in potency conferred specifically by the 5,6-dimethyl substitution pattern.
| Evidence Dimension | PPARδ agonist activity (in vitro) |
|---|---|
| Target Compound Data | EC50 = 4.1 nM |
| Comparator Or Baseline | 4-methyl-2-piperazinyl-benzothiazole analog (compound 2b); EC50 = 63 nM |
| Quantified Difference | 15.4-fold lower EC50 (higher potency) |
| Conditions | Human PPARδ transactivation assay in COS-1 cells; both compounds evaluated in the same published study |
Why This Matters
This >15-fold potency differential demonstrates that the 5,6-dimethyl substitution pattern is not interchangeable with other alkyl substitution positions; selecting the incorrect analog would result in substantially attenuated PPARδ agonist activity and potentially misleading SAR conclusions.
- [1] Kato T, Ohara T, Naya N, Nakao N, Fukao K, Matsumura KI, et al. Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists. Bioorg Med Chem. 2023;82:117215. Table 2, compound 5g: hPPARδ EC50 = 4.1 nM. View Source
- [2] Kato T, et al. Bioorg Med Chem. 2023;82:117215. Table 2, compound 2b: hPPARδ EC50 = 63 nM. View Source
